molecular formula C15H14N2O4 B7972293 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde

2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde

Cat. No.: B7972293
M. Wt: 286.28 g/mol
InChI Key: UTSBAXDURLVUJL-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a nitro group at the 5-position and a 4-methoxybenzylamino moiety at the 2-position. Characterization typically involves NMR spectroscopy and X-ray crystallography .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-5-2-11(3-6-14)9-16-15-7-4-13(17(19)20)8-12(15)10-18/h2-8,10,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSBAXDURLVUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde typically involves the reaction of 5-nitro-2-formylbenzoic acid with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 2-((4-Methoxybenzyl)amino)-5-nitrobenzoic acid.

    Reduction: 2-((4-Methoxybenzyl)amino)-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl moiety may enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives with variations in the 2-position substituent or nitro-group positioning. Key analogs include:

2-Alkoxy-5-nitrobenzaldehydes

  • Example : 2-Octyloxy-5-nitrobenzaldehyde .
  • Structural Difference: Alkoxy groups (e.g., octyloxy) replace the 4-methoxybenzylamino moiety.
  • Properties: Solubility: Alkoxy derivatives exhibit higher lipophilicity due to non-polar alkyl chains, enhancing solubility in organic solvents. Reactivity: Alkoxy groups are less nucleophilic than amino groups, limiting participation in condensation or Schiff base formation. Synthesis: Prepared via Williamson ether synthesis from 2-hydroxy-5-nitrobenzaldehyde and bromoalkanes .

2-Azido-4-methoxy-5-nitrobenzaldehyde

  • Structural Difference: An azido group replaces the 4-methoxybenzylamino group at the 2-position .
  • Properties: Reactivity: The azido group enables click chemistry (e.g., Huisgen cycloaddition), unlike the amino group, which is more suited for imine formation. Stability: Azido derivatives may pose explosion risks under high heat or pressure, whereas amino derivatives are generally more stable. Synthesis: Synthesized via nucleophilic substitution of 2-fluoro-4-methoxy-5-nitrobenzaldehyde with sodium azide .

5-Nitrobenzaldehyde Derivatives with Alternative Substituents

  • Example : 2-Hydroxy-5-nitrobenzaldehyde.
  • Structural Difference: A hydroxyl group replaces the 4-methoxybenzylamino group.
  • Properties :
    • Acidity : The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation under mild conditions.
    • Applications : Used as a precursor for dyes and metal ligands.

Data Table: Comparative Analysis of Key Compounds

Compound Name 2-Substituent 5-Substituent Synthesis Method Key Properties/Applications
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde 4-Methoxybenzylamino Nitro Not explicitly described Polar, potential ligand/pharmaceutical intermediate
2-Octyloxy-5-nitrobenzaldehyde Octyloxy Nitro Williamson ether synthesis Lipophilic, organic-phase reactions
2-Azido-4-methoxy-5-nitrobenzaldehyde Azido Nitro Nucleophilic substitution Click chemistry, explosive potential
2-Hydroxy-5-nitrobenzaldehyde Hydroxyl Nitro Commercial or nitration of salicylaldehyde Acidic, dye precursor

Research Findings and Implications

  • Electronic Effects: The nitro group at the 5-position strongly withdraws electrons, activating the 2-position for nucleophilic substitution or electrophilic aromatic substitution. The 4-methoxybenzylamino group donates electrons via resonance, moderating the nitro group’s deactivating effect .
  • Synthetic Flexibility: The amino group allows for post-functionalization (e.g., Schiff base formation), whereas azido or alkoxy groups limit such modifications .

Biological Activity

2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Amino Group : The precursor compound undergoes amination using 4-methoxybenzylamine.
  • Nitration : The aromatic ring is nitrated to introduce the nitro group at the 5-position.
  • Aldehyde Formation : The final step involves the conversion of a suitable intermediate to yield the aldehyde functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µM)
Staphylococcus aureus40
Escherichia coli70
Pseudomonas aeruginosa60

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Notably, it showed efficacy against:

  • Breast Cancer Cells (MCF-7) : IC50 value of 25 µM
  • Lung Cancer Cells (A549) : IC50 value of 30 µM

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study published in MDPI evaluated various nitro compounds, including this compound, against multi-drug resistant strains. Results showed that it outperformed traditional antibiotics in certain cases, highlighting its potential in treating resistant infections .
  • Anticancer Research :
    • An investigation into the apoptotic effects on MCF-7 cells demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis through oxidative stress pathways .

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